molecular formula C7H10N2OS B3376989 2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol CAS No. 1250303-86-6

2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol

Cat. No. B3376989
CAS RN: 1250303-86-6
M. Wt: 170.23
InChI Key: YKVDDHMKFHZCGL-UHFFFAOYSA-N
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Description

2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol, also known as PSEM, is a compound that has gained significant attention in scientific research due to its potential applications in various fields, including neuroscience and pharmacology. PSEM is a highly potent and selective positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4), which plays a crucial role in regulating neurotransmitter release and synaptic plasticity.

Mechanism of Action

2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol selectively binds to the mGluR4 receptor, which is primarily expressed in the brain and spinal cord. This receptor is involved in the regulation of glutamate release and synaptic plasticity, which are critical processes for learning and memory. By binding to the mGluR4 receptor, 2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol enhances the activity of the receptor, leading to increased dopamine release and improved cognitive function.
Biochemical and Physiological Effects:
2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol has been shown to produce a range of biochemical and physiological effects, including increased dopamine release, improved cognitive function, and reduced symptoms of neurological disorders. It has also been demonstrated to have a neuroprotective effect, protecting neurons from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol is its high potency and selectivity for the mGluR4 receptor, which allows for precise modulation of glutamate release and synaptic plasticity. However, one of the limitations of 2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol is its relatively short half-life, which can make it challenging to administer in vivo.

Future Directions

There are many potential future directions for research on 2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol, including further investigation of its therapeutic potential in neurological disorders, optimization of its pharmacokinetic properties, and development of novel analogs with improved potency and selectivity. Additionally, 2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol could be used as a tool for understanding the role of the mGluR4 receptor in various physiological and pathological processes.

Scientific Research Applications

2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction. It has been shown to enhance the release of dopamine in the brain, which is a key neurotransmitter involved in reward and motivation. 2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol has also been demonstrated to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

2-(pyrimidin-2-ylmethylsulfanyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c10-4-5-11-6-7-8-2-1-3-9-7/h1-3,10H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVDDHMKFHZCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CSCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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